2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0812623
InChI:
InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-8-7-11(17(19,20)21)9-14(15)22-16(23)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,22,23)
SMILES:
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br
Molecular Formula:
C17H15BrF3NO2
Molecular Weight:
402.2 g/mol
2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
CAS No.:
Cat. No.: VC0812623
Molecular Formula: C17H15BrF3NO2
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrF3NO2 |
|---|---|
| Molecular Weight | 402.2 g/mol |
| IUPAC Name | 2-bromo-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-8-7-11(17(19,20)21)9-14(15)22-16(23)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,22,23) |
| Standard InChI Key | HGJKHWSGSPQVDU-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator